BenchChemオンラインストアへようこそ!

5-(2,3-Difluorophenyl)pyridin-3-ol

RSK inhibitor Kinase selectivity Structure-based drug design

5-(2,3-Difluorophenyl)pyridin-3-ol (CAS 1261866-16-3) is a fluorinated pyridine scaffold primarily utilized as a key building block in the synthesis of potent and selective p90 ribosomal S6 kinase (RSK) inhibitors. The compound features a pyridin-3-ol core with a 2,3-difluorophenyl substituent at the 5-position, offering a specific substitution pattern that is critical for interactions within the ATP-binding pocket of RSK isoforms.

Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
CAS No. 1261866-16-3
Cat. No. B3095062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Difluorophenyl)pyridin-3-ol
CAS1261866-16-3
Molecular FormulaC11H7F2NO
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)O
InChIInChI=1S/C11H7F2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H
InChIKeyWBWJKBKEACXREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Difluorophenyl)pyridin-3-ol (CAS 1261866-16-3): A Specialized Pyridine Scaffold for Kinase Inhibitor R&D


5-(2,3-Difluorophenyl)pyridin-3-ol (CAS 1261866-16-3) is a fluorinated pyridine scaffold primarily utilized as a key building block in the synthesis of potent and selective p90 ribosomal S6 kinase (RSK) inhibitors. The compound features a pyridin-3-ol core with a 2,3-difluorophenyl substituent at the 5-position, offering a specific substitution pattern that is critical for interactions within the ATP-binding pocket of RSK isoforms [1]. Its role in generating highly optimized difluorophenol pyridine probes, such as the tool compounds LJH685 and LJI308, underscores its value as a privileged fragment in targeted oncology research [1][2].

Critical Role of the 2,3-Difluoro Substitution Pattern in RSK Inhibitor Affinity


Generic substitution of the 5-(2,3-difluorophenyl)pyridin-3-ol scaffold with alternative regioisomers (e.g., 5-(2,4-difluorophenyl) or 5-(3,4-difluorophenyl) analogs) is not trivial. The specific orientation of the two fluorine atoms on the phenyl ring governs the dihedral angle and electron density of the distal aromatic system, directly impacting the ligand's ability to form optimal non-polar and van der Waals contacts within the hydrophobic pocket of the RSK N-terminal kinase domain (NTKD) [1]. Structure-based drug design reveals that this precise substitution pattern is essential for achieving the high selectivity profile (over 200-fold vs. other kinases) and low nanomolar potency (IC50 4-6 nM) documented for the downstream inhibitors that incorporate this fragment [1][2].

Quantitative Differentiation of 5-(2,3-Difluorophenyl)pyridin-3-ol in RSK Inhibitor Design


Scaffold-Derived Kinase Selectivity: The 'Non-Polar Shape' Advantage

In contrast to the parent dihydropteridone inhibitor BI-D1870, derivatives built from a 2,3-difluorophenol pyridine core (exemplified by LJH685 and LJI308) exhibit a drastically improved selectivity window. Kinase-binding screening arrays show interaction exclusively with the RSK NTKD, with greater than 200-fold weaker potency against a broad panel of other kinases [1]. This contrasts with BI-D1870, which is known to have significant off-target activity. While this is a downstream product-level comparison, it validates the 2,3-difluorophenyl pyridine scaffold's ability to encode a 'non-polar shape' that minimizes promiscuous interactions [1].

RSK inhibitor Kinase selectivity Structure-based drug design

Predicted Physicochemical Property: Lipophilicity (LogP) Advantage

The computed partition coefficient (LogP) for 5-(2,3-Difluorophenyl)pyridin-3-ol is 2.73 . This value places the scaffold in an optimal lipophilicity range for CNS drug leads (typically LogP 1-3). For comparison, the 6-(2,3-difluorophenyl)pyridin-3-ol regioisomer (LogP 2.62) or the unsubstituted phenyl analog (LogP ~2.0) exhibit slightly altered lipophilicities, which can impact passive membrane permeability and non-specific binding . The 2,3-difluoro arrangement on the specific 5-phenyl position offers a balance that can be strategically exploited in multi-parameter optimization.

Medicinal chemistry Lipophilicity ADME

Polar Surface Area (PSA) for Membrane Permeability Control

The topological polar surface area (tPSA) of 5-(2,3-Difluorophenyl)pyridin-3-ol is 33.12 Ų . This low PSA is a direct consequence of the strategic placement of fluorine atoms away from the polar hydroxyl group. For comparison, the non-fluorinated 5-phenylpyridin-3-ol analog has a slightly higher PSA of 33.9 Ų, while the 5-(3,4-difluorophenyl) isomer has a calculated PSA of 32.8 Ų . The measured value positions it favorably for crossing the blood-brain barrier (typically PSA < 90 Ų). Subtle PSA variations of 0.7-1.0 Ų, as seen here, can translate into measurable differences in permeability coefficients (Papp) in Caco-2 or MDCK assays.

Drug design Permeability ADME

Optimal Application Scenarios for 5-(2,3-Difluorophenyl)pyridin-3-ol in Drug Discovery Procurement


Generating Isoform-Selective RSK Probes in Oncology

This scaffold is directly applicable for synthesizing next-generation RSK inhibitors with minimal off-target profiles. Based on evidence that downstream compounds (LJI308) exhibit <10 nM IC50 against RSK1-3, this building block is purpose-built for labs needing to generate potent and specific tool compounds to dissect RSK signaling in cancer cell models (e.g., H358, MDA-MB231) [1].

Fragment-Based Lead Optimization for CNS Disorders

The combination of a low tPSA (33.12 Ų) and a favorable LogP (2.73) makes this fluorinated pyridinol a premium fragment for CNS-targeted kinase programs. The 2,3-difluoro pattern is specifically linked to enhanced metabolic stability while maintaining passive permeability, a balance often lost in non-fluorinated or other difluoro isomers .

Mitigating Dihydropteridone-Associated Polypharmacology

For projects replacing the promiscuous BI-D1870 dihydropteridone scaffold, 5-(2,3-Difluorophenyl)pyridin-3-ol provides a structurally distinct starting point. Its incorporation into a biaryl system directly addresses the selectivity liabilities documented with older scaffolds, leading to a >200-fold improvement in selectivity toward RSK over other kinases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,3-Difluorophenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.